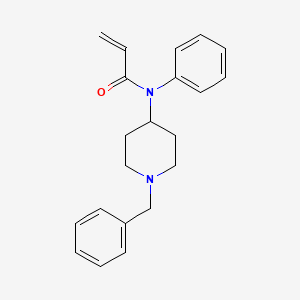
Benzyl acrylfentanyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
- Structurally, it is similar to known opioids and is primarily used for research and forensic applications .
Benzyl Acrylfentanyl (hydrochloride): is an analytical reference standard with the chemical formula C21H24N2O•HCl . It belongs to the class of fentanyl analogs.
Métodos De Preparación
Synthetic Routes: The synthetic routes for Benzyl Acrylfentanyl are not widely documented. it is likely synthesized through modifications of the fentanyl scaffold.
Industrial Production: Information on industrial-scale production methods is limited due to its research-oriented nature.
Análisis De Reacciones Químicas
Reactivity: Benzyl Acrylfentanyl may undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The major products formed during these reactions would depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Chemistry: Researchers study Benzyl Acrylfentanyl to understand its structure-activity relationships and explore potential modifications for novel opioid derivatives.
Biology and Medicine: Investigations focus on its binding affinity to opioid receptors, pharmacokinetics, and potential therapeutic applications.
Forensics: this compound is relevant in forensic toxicology for identifying and detecting its presence in biological samples.
Mecanismo De Acción
Targets: Benzyl Acrylfentanyl likely exerts its effects by binding to μ-opioid receptors in the central nervous system.
Pathways: Activation of these receptors leads to analgesia, sedation, and respiratory depression.
Comparación Con Compuestos Similares
Similar Compounds: Benzyl Acrylfentanyl shares structural features with other fentanyl analogs, such as acrylfentanyl and furanylfentanyl.
Uniqueness: Its benzyl substitution distinguishes it from other analogs, affecting its pharmacological properties.
Remember that while this compound has been studied, comprehensive information remains limited. Researchers continue to explore its properties and applications in the field of opioids and forensic science
Propiedades
Número CAS |
1956368-29-8 |
|---|---|
Fórmula molecular |
C21H24N2O |
Peso molecular |
320.4 g/mol |
Nombre IUPAC |
N-(1-benzylpiperidin-4-yl)-N-phenylprop-2-enamide |
InChI |
InChI=1S/C21H24N2O/c1-2-21(24)23(19-11-7-4-8-12-19)20-13-15-22(16-14-20)17-18-9-5-3-6-10-18/h2-12,20H,1,13-17H2 |
Clave InChI |
BANFGBDVLADRGR-UHFFFAOYSA-N |
SMILES canónico |
C=CC(=O)N(C1CCN(CC1)CC2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2R)-2-[3-bromo-5-(6-carbamimidoyl-1H-benzimidazol-2-yl)-4-hydroxyphenyl]butanedioic acid](/img/structure/B10778593.png)

![(1Z,6S)-6-[(2-aminoacetyl)amino]-7-hydroxy-7-oxo-N-[(1S)-1-phosphonoethyl]heptanimidate](/img/structure/B10778606.png)

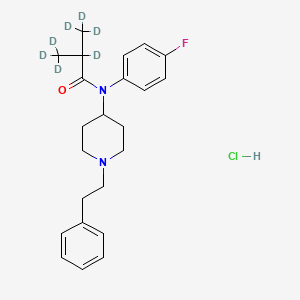
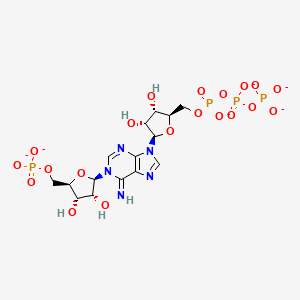
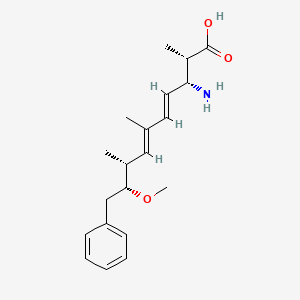
![2-(3-{5-[Amino(iminio)methyl]-1H-benzimidazol-2-YL}-5-bromo-4-oxidophenyl)succinate](/img/structure/B10778652.png)
![3-(Benzo[d][1,3]dioxol-5-ylmethylene)pyrrolidin-2-one](/img/structure/B10778658.png)
![(2S)-2-amino-3-[(1S)-4-hydroxy-6-oxo-3-(2-pyridin-2-ylhydrazinyl)cyclohexa-2,4-dien-1-yl]propanoic acid](/img/structure/B10778665.png)
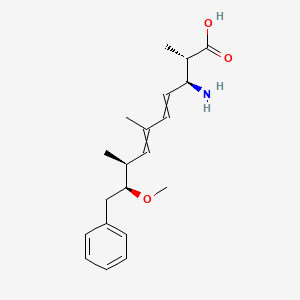
![N-Cyclohexyl-N-(2-phenylethyl)-4-[4-(trifluoromethoxy)phenyl]-2H-1,2,3-triazole-2-carboxamide](/img/structure/B10778671.png)

